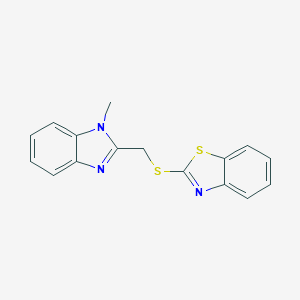![molecular formula C17H17N5O2S B498848 2-[(4-アミノ-5-フェニル-4H-1,2,4-トリアゾール-3-イル)スルファニル]-N-(3-メトキシフェニル)アセトアミド CAS No. 573669-40-6](/img/structure/B498848.png)
2-[(4-アミノ-5-フェニル-4H-1,2,4-トリアゾール-3-イル)スルファニル]-N-(3-メトキシフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a triazole ring, a phenyl group, and a methoxyphenylacetamide moiety, which contribute to its unique chemical properties and biological activities.
科学的研究の応用
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other triazole derivatives with potential biological activities.
Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.
準備方法
The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by condensing methyl benzoate and methyl salicylate with various substituents.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a reaction with thiourea or similar sulfur-containing reagents under appropriate conditions.
Acetylation: The final step involves the acetylation of the triazole derivative with 3-methoxyphenylacetic acid or its derivatives to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
化学反応の分析
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may result in the reduction of the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, with reagents such as alkyl halides or acyl chlorides to form various substituted derivatives.
These reactions are typically carried out under controlled conditions, and the major products formed depend on the specific reagents and conditions used .
作用機序
The mechanism of action of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit the activity of certain enzymes, such as cytochrome P450, which plays a role in the metabolism of various compounds. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
Similar compounds to 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide include other 1,2,4-triazole derivatives, such as:
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Known for its antimicrobial activity.
1,2,4-triazole-3-thione derivatives: Exhibiting anticancer and anti-inflammatory properties.
4-phenyl-4H-1,2,4-triazole derivatives: Used in the synthesis of platinum complexes with potential anticancer activity.
The uniqueness of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide lies in its specific combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
特性
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-24-14-9-5-8-13(10-14)19-15(23)11-25-17-21-20-16(22(17)18)12-6-3-2-4-7-12/h2-10H,11,18H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFKRUQQYTUULL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,5-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498766.png)
![2-[Butyl(quinolin-8-ylsulfonyl)amino]benzoic acid](/img/structure/B498767.png)
![1-methyl-3-propyl-N-{4-[(1-pyrrolidinylsulfonyl)methyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B498774.png)
![1-methyl-N-{4-[(4-morpholinylsulfonyl)methyl]phenyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B498775.png)
![4-nitro-1-methyl-N-(4-{[(methylamino)sulfonyl]methyl}phenyl)-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B498777.png)
![4-nitro-1-methyl-N-{4-[(4-morpholinylsulfonyl)methyl]phenyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B498778.png)
![2-ethoxy-N-(4-{[(methylamino)sulfonyl]methyl}phenyl)benzamide](/img/structure/B498779.png)
![2-ethoxy-N-{4-[(4-morpholinylsulfonyl)methyl]phenyl}benzamide](/img/structure/B498780.png)
![2-ethoxy-N-{4-[(1-pyrrolidinylsulfonyl)methyl]phenyl}benzamide](/img/structure/B498782.png)
![2-{[2-(4-sec-butoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B498784.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]ethyl 2-fluorophenyl ether](/img/structure/B498785.png)

![2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,3-BENZOTHIAZOLE](/img/structure/B498788.png)
![2-[2-(3-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B498789.png)
